molecular formula C7H4F2O2 B1323130 2,3-Difluoro-4-hydroxybenzaldehyde CAS No. 676500-39-3

2,3-Difluoro-4-hydroxybenzaldehyde

Cat. No.: B1323130
CAS No.: 676500-39-3
M. Wt: 158.1 g/mol
InChI Key: KTGPDDPEVRJSFY-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxyl group is present at the 4th position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

2,3-Difluoro-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Safety and Hazards

Handling 2,3-Difluoro-4-hydroxybenzaldehyde requires caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The compound is classified under the GHS07 hazard class, with hazard statements H302, H315, H319, and H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress response pathways. For instance, it can inhibit the activity of superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions suggest that this compound can act as a redox-active compound, potentially disrupting cellular antioxidation systems and influencing oxidative stress responses.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can disrupt cellular redox homeostasis, leading to oxidative stress and subsequent changes in gene expression . Additionally, this compound has been shown to inhibit protein synthesis in certain cell types, further impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to and inhibit the activity of enzymes such as superoxide dismutases and glutathione reductase, leading to increased oxidative stress . Additionally, this compound can interfere with cellular signaling pathways by modulating the activity of key signaling proteins and transcription factors, resulting in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability and activity can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert beneficial effects by modulating oxidative stress and enhancing cellular antioxidation mechanisms. At high doses, this compound can induce toxic effects, including increased oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox homeostasis. This compound can interact with enzymes such as superoxide dismutases and glutathione reductase, influencing the flux of metabolites and the overall redox state of the cell . Additionally, this compound may undergo metabolic transformations, including conjugation reactions, which can affect its activity and distribution within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, affecting its availability and activity within different tissues.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, localization to the mitochondria could enhance its effects on mitochondrial redox homeostasis and oxidative stress responses

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the demethylation of 2,3-Difluoro-4-methoxybenzaldehyde using boron tribromide (BBr3) in an anhydrous solvent such as dichloromethane. The reaction typically proceeds at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include the use of fluorinating agents and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Comparison with Similar Compounds

  • 2,3-Difluoro-4-methoxybenzaldehyde
  • 3,5-Difluoro-4-hydroxybenzaldehyde
  • 2,4-Difluorobenzaldehyde

Comparison: 2,3-Difluoro-4-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for diverse chemical reactivity. Compared to its analogs, the compound’s specific substitution pattern provides distinct electronic and steric properties, making it valuable for targeted synthetic applications .

Properties

IUPAC Name

2,3-difluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGPDDPEVRJSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630621
Record name 2,3-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676500-39-3
Record name 2,3-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 2,3-difluoro-4-methoxy-benzaldehyde (2.76 g, 16.0 mmol) and pyridine hydrochloride (18.5 g, 160 mmol) in a round bottom flask equipped with nitrogen inlet. Heat the mixture at 170° C. two hours, cool to near ambient temperature and dilute with water. Extract aqueous with EtOAc (2×), wash extract with 0.1 N aq. HCl (2×), water (2×) and brine, dry (MgSO4) and concentrate. Purify on silica gel (20% EtOAc/Hexane) to give 2,3-difluoro-4-hydroxy-benzaldehyde (1.71 g) as a yellow solid. 1HNMR (CDCl3): 10.18 (s, 1H), 7.59 (t, 1H), 6.90 (t, 1H), 6.14 (s, 1H).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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